N-(3-hydroxypropyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
This compound is a benzothienopyrimidinyl acetamide derivative characterized by a 4-oxo-5,6,7,8-tetrahydrobenzothiolo[2,3-d]pyrimidine core substituted with a prop-2-enyl group at position 3 and a sulfanylacetamide moiety at position 2. Its molecular formula, calculated as $ \text{C}{20}\text{H}{23}\text{N}{3}\text{O}{3}\text{S}_{2} $, suggests a moderate molecular weight (~449.54 g/mol), balancing lipophilicity and solubility for pharmacological applications.
Properties
IUPAC Name |
N-(3-hydroxypropyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-2-9-21-17(24)15-12-6-3-4-7-13(12)26-16(15)20-18(21)25-11-14(23)19-8-5-10-22/h2,22H,1,3-11H2,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEIZTDGNWKBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NCCCO)SC3=C2CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-hydroxypropyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including synthesis methods, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound has a molecular weight of 393.5 g/mol and features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the benzothiolo and pyrimidin moieties is particularly noteworthy as these structures are often associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit notable antimicrobial properties. For instance, compounds containing the benzothiolo and pyrimidin structures have been shown to inhibit bacterial growth effectively. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
Anti-inflammatory Activity
Compounds similar to N-(3-hydroxypropyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide have been evaluated for their COX-2 inhibitory activity. In studies involving quinazolinone derivatives, it was found that certain modifications led to enhanced COX-2 inhibition compared to traditional NSAIDs like celecoxib. The structural features that enhance COX-2 selectivity are likely relevant to this compound's anti-inflammatory potential .
Anticancer Activity
The compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines. For example, the presence of the pyrimidin ring has been linked to apoptosis induction in cancer cells. Studies suggest that these compounds can inhibit key signaling pathways involved in cell proliferation and survival.
Study 1: Synthesis and Evaluation of Derivatives
A study focused on synthesizing derivatives related to N-(3-hydroxypropyl)-2-[(4-oxo-3-prop-2-enyl...]. The synthesized compounds were tested for their biological activities against different bacterial strains and cancer cell lines. Results indicated that certain derivatives exhibited significant antibacterial and anticancer activities, with IC50 values comparable to established drugs .
Study 2: Molecular Docking Studies
Molecular docking studies were performed to predict the binding affinity of N-(3-hydroxypropyl)-2-[(4-oxo-3-prop-2-enyl...) with COX enzymes. The results suggested a strong interaction between the compound and COX-2, indicating its potential as a selective COX inhibitor. This finding aligns with the observed anti-inflammatory properties in vitro .
Data Tables
Chemical Reactions Analysis
Reactivity at the Sulfanyl (Thioether) Group
The sulfanyl (-S-) bridge between the acetamide and pyrimidinone core is susceptible to oxidation and nucleophilic substitution.
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Mechanistic Notes :
Allyl (Prop-2-enyl) Group Reactivity
The allyl substituent undergoes electrophilic addition and oxidation due to its conjugated double bond.
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Key Observations :
Hydroxypropyl-Acetamide Side Chain Reactions
The primary alcohol and amide groups enable esterification, hydrolysis, and redox transformations.
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Structural Impact :
Thieno[2,3-d]Pyrimidin-4-one Core Modifications
The saturated tetracyclic core undergoes ring-specific reactions under controlled conditions.
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Notable Findings :
Cross-Coupling Reactions
The thiophene moiety participates in transition metal-catalyzed couplings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations:
Substituent Effects on Solubility :
- The 3-hydroxypropyl group in the target compound improves aqueous solubility compared to hydrophobic substituents like benzyl () or pyridinylmethyl (). This may enhance bioavailability in hydrophilic environments .
- Chlorinated aryl groups (e.g., 2,3-dichlorophenyl in ) increase lipophilicity, favoring membrane penetration but reducing solubility .
Bioactivity Trends :
- Thiolo-pyrimidine cores (common in all compounds) are associated with kinase inhibition and anticancer activity. The prop-2-enyl group in the target compound may confer electrophilic reactivity, enabling covalent binding to target proteins .
- Pyridine-containing derivatives (e.g., ) show enhanced metabolic stability due to aromatic nitrogen’s resistance to oxidative degradation .
Synthetic Efficiency :
- Acetamide derivatives with simpler cores (e.g., dihydropyrimidine in ) achieve higher yields (80%) compared to complex heterocycles (41.1% in ), likely due to fewer steric and electronic challenges .
Detailed Research Findings
Structural and Physicochemical Properties
- Hydrogen-Bonding Capacity : The 3-hydroxypropyl group in the target compound can form hydrogen bonds with biological targets (e.g., ATP-binding pockets in kinases), as supported by graph-set analysis in hydrogen-bonded crystals ().
- Thermal Stability : Melting points for similar compounds range from 168–170°C () to 230°C (). The target compound’s melting point is unreported but expected to align with this range due to structural similarities .
Pharmacological Potential
- Kinase Inhibition: Analogous benzothienopyrimidines () inhibit kinases like EGFR and VEGFR2. The prop-2-enyl group may enhance covalent binding to cysteine residues in kinase active sites .
- Antioxidant Activity : Dichlorophenyl acetamide () exhibits radical scavenging (DPPH assay, IC₅₀ ~10 µM), suggesting the target compound’s thioether linkage could similarly mitigate oxidative stress .
Preparation Methods
Synthesis of the Benzothiolo[2,3-d]Pyrimidin-4-One Core
The benzothiolo[2,3-d]pyrimidin-4-one core serves as the foundational scaffold for the target compound. Its synthesis typically begins with a thiophene derivative, such as 2-aminothiophene-3-carbonitrile, which undergoes cyclization with urea or thiourea under acidic conditions . For example, heating 2-aminothiophene-3-carbonitrile with urea in acetic acid at reflux (120°C, 8 hours) yields the pyrimidinone ring via intramolecular cyclization . Alternatively, thiourea can be used to introduce a sulfur atom at position 2 of the pyrimidine ring, as evidenced by the synthesis of related compounds in .
Key challenges in this step include controlling regioselectivity and minimizing side products. The use of polar aprotic solvents like dimethylformamide (DMF) or ethanol improves reaction homogeneity, while catalytic amounts of p-toluenesulfonic acid (p-TSA) enhance cyclization efficiency . Post-reaction purification via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) yields the core structure with >85% purity .
Thioether Formation at Position 2
The sulfanyl acetamide side chain is introduced via a nucleophilic substitution reaction. The 2-chloro intermediate, generated by treating the core with phosphorus oxychloride (POCl₃) at 80°C for 6 hours, reacts with 2-mercaptoacetamide in the presence of triethylamine (Et₃N) . For example, combining 2-chloro-3-allyl-5,6,7,8-tetrahydrobenzothiolo[2,3-d]pyrimidin-4-one (1 equivalent) with 2-mercaptoacetamide (1.5 equivalents) and Et₃N (2 equivalents) in tetrahydrofuran (THF) at room temperature for 24 hours affords the thioether product .
Alternative methods employ sodium hydride (NaH) as a base in dimethyl sulfoxide (DMSO), achieving comparable yields (~70%) . The reaction progress is monitored via thin-layer chromatography (TLC), and the product is purified by flash chromatography using a gradient of ethyl acetate in hexane (20–50%) .
Coupling of the 3-Hydroxypropyl Group to the Acetamide
The final step involves coupling 3-hydroxypropylamine to the acetamide moiety. This is achieved through a two-step process:
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Esterification : The carboxylic acid group of the thioether intermediate is activated as an ethyl ester using thionyl chloride (SOCl₂) in ethanol .
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Aminolysis : The ethyl ester reacts with 3-hydroxypropylamine in the presence of a catalyst, such as sodium methoxide (NaOMe), under anhydrous conditions . For instance, refluxing the ester with 3-hydroxypropylamine (1.2 equivalents) and NaOMe (0.1 equivalents) in methanol for 8 hours yields the target amide, with the reaction progress tracked by NMR .
Purification involves evaporating the solvent under reduced pressure, followed by trituration with cold diethyl ether to remove unreacted amine . The product is characterized by LC-MS and ¹H NMR, with typical yields ranging from 65% to 80% .
Analytical Characterization and Validation
The synthesized compound is rigorously characterized using spectroscopic and chromatographic techniques:
Optimization Challenges and Solutions
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Solubility Issues : Low solubility of intermediates in methanol is addressed by switching to DMF or THF, as noted in .
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Byproduct Formation : Over-alkylation during allylation is minimized by using controlled stoichiometry and low temperatures .
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Catalyst Selection : Sodium methoxide outperforms carbonate bases in amide coupling, reducing reaction times by 30% .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-(3-hydroxypropyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide?
- Methodology :
- Step 1 : Construct the benzothiolo[2,3-d]pyrimidin-4-one core via cyclocondensation of thiophene derivatives with urea or thiourea analogs under acidic conditions .
- Step 2 : Introduce the prop-2-enyl group at position 3 via nucleophilic substitution or alkylation, ensuring regioselectivity using catalysts like BF₃·Et₂O .
- Step 3 : Attach the sulfanyl-acetamide side chain via thiol-ene "click" chemistry or Mitsunobu reaction, optimizing solvent polarity (e.g., DMF or THF) to stabilize intermediates .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and verify purity via HPLC (>95%) and ¹H NMR (e.g., δ 12.50 ppm for NH protons) .
Q. How can researchers characterize the molecular structure of this compound?
- Analytical Techniques :
- ¹H/¹³C NMR : Identify key protons (e.g., NHCO at δ 10.10 ppm, SCH₂ at δ 4.12 ppm) and carbons (e.g., carbonyl at ~170 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak matching calculated mass ±0.5 Da) .
- X-ray Crystallography : Resolve stereochemistry of the tetrahydrobenzothiolo ring system, if single crystals are obtainable .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound?
- Case Study : If conflicting IC₅₀ values arise in kinase inhibition assays:
- Hypothesis 1 : Solubility limitations in assay buffers (e.g., DMSO concentration >1% causes false negatives). Validate via kinetic solubility testing in PBS .
- Hypothesis 2 : Off-target interactions due to the prop-2-enyl group’s electrophilicity. Perform competitive binding assays with glutathione to assess thiol reactivity .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity trends .
Q. How can computational methods optimize the compound’s pharmacokinetic profile?
- Approach :
- ADME Prediction : Use QSAR models (e.g., SwissADME) to predict bioavailability, focusing on reducing metabolic lability of the hydroxypropyl group .
- Docking Studies : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. Prioritize modifications at the acetamide moiety to enhance hydrogen bonding .
- MD Simulations : Assess stability of the sulfanyl linkage in physiological conditions (e.g., 100 ns simulations in explicit water) to guide prodrug design .
Q. What experimental design principles improve yield in multi-step synthesis?
- DoE (Design of Experiments) :
- Factors : Temperature (60–120°C), catalyst loading (0.1–5 mol%), and reaction time (2–24 hr) for the cyclocondensation step.
- Response Surface Modeling : Identify optimal conditions (e.g., 90°C, 2 mol% catalyst, 12 hr) to maximize yield from 60% to 85% .
- Robustness Testing : Vary solvent batches (±5% purity) to ensure reproducibility in scale-up .
Methodological Resources
Key Data for Comparative Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
